3-(2-Bromophenyl)oxetane-3-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(2-Bromophenyl)oxetane-3-carboxylic acid typically involves the reaction of 2-bromophenyl derivatives with oxetane precursors under controlled conditions . One common method includes the use of bromination reactions followed by cyclization to form the oxetane ring . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods:
Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing advanced chemical reactors and purification techniques . The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as sodium iodide (NaI) and alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Generation of phenyl or alkyl derivatives.
Substitution: Production of halogenated or alkylated compounds.
Scientific Research Applications
Chemistry:
3-(2-Bromophenyl)oxetane-3-carboxylic acid is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications . Its unique structure allows for the development of novel compounds with potential pharmaceutical properties .
Biology:
In biological research, this compound is utilized to study the interactions between bromophenyl derivatives and biological targets. It serves as a model compound for investigating the effects of brominated aromatic compounds on biological systems .
Medicine:
The compound’s potential therapeutic properties are explored in medicinal chemistry, where it is evaluated for its efficacy in treating various diseases . Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry:
In the industrial sector, this compound is employed in the synthesis of specialty chemicals and materials . Its applications range from the production of polymers to the development of advanced materials with unique properties .
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The bromophenyl group can form non-covalent interactions, such as hydrogen bonding and π-π stacking, with target molecules . These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
- 3-(2-Chlorophenyl)oxetane-3-carboxylic acid
- 3-(2-Fluorophenyl)oxetane-3-carboxylic acid
- 3-(2-Iodophenyl)oxetane-3-carboxylic acid
Comparison:
Compared to its analogs, 3-(2-Bromophenyl)oxetane-3-carboxylic acid exhibits unique reactivity due to the presence of the bromine atom . The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it distinct from its chloro, fluoro, and iodo counterparts . These differences can affect the compound’s reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
3-(2-bromophenyl)oxetane-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-8-4-2-1-3-7(8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHHVLFDEIGCKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=CC=C2Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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